4-Chloro-2-butyn-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-2-butyn-1-ol can be achieved through several methods. An efficient approach involves the sequential treatment of optically active terminal propargylic alcohols with n-BuLi/(HCHO)(n) and regioselective chlorination. This method yields optically active 4-Chloro-2-butyn-1-ols, which can further react with Grignard reagents under CuCN catalysis to afford optically active secondary 2,3-allenols with high enantiomeric excess (Jing Li et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-butyn-1-ol and related compounds has been extensively studied. Investigations into the molecular geometry and chemical reactivity of similar chlorinated compounds have been conducted using spectral analysis and quantum chemical studies. These studies provide insights into the electronic structure, optimizing reaction conditions for synthesis and applications of these compounds (R. Satheeshkumar et al., 2017).
Chemical Reactions and Properties
4-Chloro-2-butyn-1-ol undergoes a variety of chemical reactions, leveraging its chloro and alcohol functional groups. It can react with Grignard reagents, forming complexes that are essential in organic synthesis. The compound's reactivity is further highlighted in its ability to undergo transformations, such as cyclizations and isomerizations, under specific conditions, leading to the formation of functionally rich molecules (S. A. Shchelkunov et al., 2001).
Physical Properties Analysis
The physical properties of 4-Chloro-2-butyn-1-ol, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. While specific studies on these properties were not highlighted in the retrieved documents, they play a significant role in the compound's reactivity and stability under various conditions.
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-butyn-1-ol are defined by its functional groups, which allow for a wide range of reactions. Its ability to participate in coupling reactions, serve as a precursor for the synthesis of optically active compounds, and undergo transformations to produce complex molecules underscores its chemical versatility. The compound's reactivity patterns, such as electrophilic substitution and nucleophilic addition, are pivotal in synthetic organic chemistry (K. Uneyama et al., 1983).
Scientific Research Applications
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Synthesis of Nitroalkenes
- Field : Organic Chemistry
- Application : 4-Chloro-2-butyn-1-ol is an allylic alcohol that has been used in the synthesis of nitroalkenes .
- Method : The diastereoselective synthesis of 4-chloro-2-butyn-1-ol can be achieved by the reaction of nitroalkenes with copper (II) salts .
- Results : The reaction results in the formation of 4-chloro-2-butyn-1-ol .
-
Inhibition of Iron Corrosion
- Field : Material Science
- Application : 2-Butyn-1-ol, a compound similar to 4-Chloro-2-butyn-1-ol, is used to inhibit corrosion of iron in acidic solution .
- Method : The compound is likely applied to the surface of the iron to form a protective layer .
- Results : The application of the compound results in a reduction in corrosion of the iron .
-
Synthesis of Homocoupling Products
- Field : Organic Chemistry
- Application : 2-Butyn-1-ol, a compound similar to 4-Chloro-2-butyn-1-ol, is used in the synthesis of homocoupling products .
- Method : The compound is used in the reaction with ruthenium (Ru) and phosphine (P(OCH3)3) to form a complex .
- Results : The reaction results in the formation of homocoupling products .
-
Synthesis of Macrocyclic Ethers
- Field : Organic Chemistry
- Application : 2-Butyn-1-ol is used in the synthesis of macrocyclic ethers via metathesis reactions of cyclohexanes and cyclohexenes with allylic and propargylic side chains .
- Method : The compound is likely reacted with cyclohexanes and cyclohexenes in the presence of a catalyst to form macrocyclic ethers .
- Results : The reaction results in the formation of macrocyclic ethers .
-
Synthesis of [Ru(P(OCH3)3)2(CH3CN)3]2{μ-SCRCHCH(OCH2CCR)S}(CF3SO3)4
- Field : Organic Chemistry
- Application : 2-Butyn-1-ol, a compound similar to 4-Chloro-2-butyn-1-ol, is used in the synthesis of homocoupling products .
- Method : The compound is used in the reaction with ruthenium (Ru) and phosphine (P(OCH3)3) to form a complex .
- Results : The reaction results in the formation of [Ru(P(OCH3)3)2(CH3CN)3]2{μ-SCRCHCH(OCH2CCR)S}(CF3SO3)4 .
-
Synthesis of Macrocyclic Ethers via Metathesis Reactions
- Field : Organic Chemistry
- Application : 2-Butyn-1-ol is used in the synthesis of macrocyclic ethers via metathesis reactions of cyclohexanes and cyclohexenes with allylic and propargylic side chains .
- Method : The compound is likely reacted with cyclohexanes and cyclohexenes in the presence of a catalyst to form macrocyclic ethers .
- Results : The reaction results in the formation of macrocyclic ethers .
Safety And Hazards
properties
IUPAC Name |
4-chlorobut-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUJAOFSZSEVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157804 | |
Record name | 2-Butyn-1-ol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-butyn-1-ol | |
CAS RN |
13280-07-4 | |
Record name | 4-Chloro-2-butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyn-1-ol, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyn-1-ol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobut-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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